REACTION_CXSMILES
|
[CH3:1]/[C:2](/N)=[CH:3]\[C:4]#[N:5].Cl.[Cl:8][C:9]1[CH:10]=[C:11]([NH:15][NH2:16])[CH:12]=[CH:13][CH:14]=1>Cl.O>[Cl:8][C:9]1[CH:10]=[C:11]([N:15]2[C:4]([NH2:5])=[CH:3][C:2]([CH3:1])=[N:16]2)[CH:12]=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C/C(=C\C#N)/N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h under nitrogen
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (20 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude was recrystallized from hot iPrOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(C=C1N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 677 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |